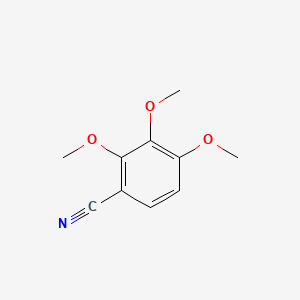

2,3,4-Trimethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSGHMDKBZNXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195635 | |

| Record name | 2,3,4-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43020-38-8 | |

| Record name | 2,3,4-Trimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43020-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043020388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4-Trimethoxybenzonitrile: A Technical Guide for Advanced Research

CAS Number: 43020-38-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2,3,4-Trimethoxybenzonitrile. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its potential biological significance based on the activity of structurally related compounds.

Physicochemical and Spectroscopic Data

2,3,4-Trimethoxybenzonitrile is a polysubstituted aromatic compound with a molecular formula of C₁₀H₁₁NO₃.[1][2] It presents as an off-white solid, which can be a faint powder or crystalline in form.[3] Its core structure consists of a benzonitrile unit with three methoxy groups at the 2, 3, and 4 positions of the benzene ring.

Table 1: Physicochemical Properties of 2,3,4-Trimethoxybenzonitrile

| Property | Value | Reference |

| CAS Number | 43020-38-8 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [1][2][4] |

| Appearance | Off-white solid | [3] |

| Melting Point | 58 °C | [4] |

| Boiling Point | 167 °C | [4] |

| Density | ~1.178 g/cm³ | [3] |

| SMILES | COC1=C(OC)C(OC)=C(C=C1)C#N | [1] |

| InChIKey | YCSGHMDKBZNXJC-UHFFFAOYSA-N | [1] |

Table 2: Exemplary Spectroscopic Data (for the related isomer 3,4,5-Trimethoxybenzonitrile)

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to methoxy protons and aromatic protons. |

| ¹³C NMR | Resonances for the nitrile carbon, aromatic carbons (both substituted and unsubstituted), and methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Synthesis of 2,3,4-Trimethoxybenzonitrile

A viable synthetic route to 2,3,4-Trimethoxybenzonitrile involves a multi-step process starting from pyrogallol. This pathway includes etherification, bromination, and subsequent cyanation.[5] The cyanation of the intermediate, 2,3,4-trimethoxy bromobenzene, is a key step.[5]

Experimental Protocol: Synthesis via Cyanation

This protocol is based on the cyanation of an aryl bromide, a common method for introducing a nitrile group.[5]

Materials:

-

2,3,4-trimethoxy bromobenzene

-

Cuprous cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-trimethoxy bromobenzene in DMF.

-

Add cuprous cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2,3,4-Trimethoxybenzonitrile. A yield of approximately 69.5% has been reported for this cyanation step.[5]

Chemical Reactivity of 2,3,4-Trimethoxybenzonitrile

The nitrile group of 2,3,4-Trimethoxybenzonitrile is a versatile functional handle for further synthetic transformations, including hydrolysis, reduction, and cycloaddition reactions.[6]

Hydrolysis to 2,3,4-Trimethoxybenzoic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3,4-trimethoxybenzoic acid, which is also a valuable pharmaceutical intermediate.[7][8]

Experimental Protocol: Basic Hydrolysis

-

Reflux 2,3,4-Trimethoxybenzonitrile with an aqueous solution of sodium hydroxide (e.g., 10-20%) for several hours until the reaction is complete (monitored by TLC).[7]

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.[7]

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 2,3,4-trimethoxybenzoic acid.

Reduction to 2,3,4-Trimethoxybenzylamine

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to benzylamine derivatives, which are common pharmacophores.

Experimental Protocol: Reduction with LiAlH₄

-

In a dry flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Slowly add a solution of 2,3,4-Trimethoxybenzonitrile in the same solvent to the stirred suspension at a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture and quench cautiously by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting solid and wash with ether.

-

Dry the combined organic filtrate over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude 2,3,4-Trimethoxybenzylamine.

-

Purify the product as necessary, for instance, by distillation or conversion to a salt.

Potential Biological Activity and Mechanism of Action

While direct biological studies on 2,3,4-Trimethoxybenzonitrile are limited, the trimethoxyphenyl moiety is a key pharmacophore in numerous biologically active compounds, particularly in the field of oncology.[6] Many trimethoxyphenyl-containing molecules are known to act as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][9]

Derivatives of 3,4,5-trimethoxybenzonitrile have been shown to be precursors for potent anticancer agents that inhibit tubulin polymerization and induce apoptosis.[6][10] It is therefore plausible that 2,3,4-Trimethoxybenzonitrile could serve as a valuable intermediate for the synthesis of novel anticancer agents with a similar mechanism of action.

The postulated signaling pathway for such compounds involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. If the cell is unable to satisfy the checkpoint, it will undergo apoptosis, which can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a cascade of caspases.[9]

Safety Information

As with any chemical reagent, 2,3,4-Trimethoxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3,4-Trimethoxybenzonitrile is a versatile chemical intermediate with significant potential for applications in pharmaceutical and fine chemical synthesis. Its trimethoxyphenyl core suggests that its derivatives may possess interesting biological activities, particularly as potential anticancer agents targeting tubulin polymerization. The synthetic routes and reactions outlined in this guide provide a foundation for further research and development involving this compound.

References

- 1. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4,5-Trimethoxybenzonitrile|CAS 1885-35-4 [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethoxybenzonitrile is a substituted aromatic nitrile featuring a benzonitrile core with three methoxy groups at the 2, 3, and 4 positions. As a functionalized organic molecule, it serves as a valuable intermediate and building block in the synthesis of more complex chemical structures.[1] Its utility is primarily found in the fields of medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in the creation of specialty chemicals such as dyes, pigments, and advanced polymers.[1] This technical guide provides a comprehensive overview of its known physicochemical properties, predicted spectroscopic characteristics, detailed synthetic protocols, and essential safety information.

Physicochemical Properties

Table 1: Physicochemical Data for 2,3,4-Trimethoxybenzonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | Off-white solid, powder, or crystalline form | [1] |

| Density | ~1.178 g/cm³ | [1] |

| Melting Point | Data not available (Isomer 3,4,5-: 91-94 °C) | [3][4] |

| Boiling Point | Data not available (Isomer 3,4,5-: 180-185 °C/10 mmHg) | [3][4] |

| Solubility | Data not available (Likely soluble in polar organic solvents like methanol) | [3] |

Spectroscopic Data Analysis (Predicted)

Detailed experimental spectra for 2,3,4-Trimethoxybenzonitrile are not widely published. However, based on its chemical structure, a predictive analysis of its spectral characteristics can be made.

Table 2: Predicted Spectroscopic Data for 2,3,4-Trimethoxybenzonitrile

| Technique | Predicted Peaks / Signals |

| ¹H NMR | - Two signals in the aromatic region (~6.8-7.5 ppm), each integrating to 1H, appearing as doublets due to ortho-coupling.- Three distinct singlets in the aliphatic region (~3.8-4.1 ppm), each integrating to 3H, corresponding to the three methoxy groups. |

| ¹³C NMR | - Approximately 10 distinct signals are expected.- Nitrile carbon (C≡N) signal around 115-120 ppm.- Six unique aromatic carbon signals, with the three oxygen-substituted carbons appearing downfield (~140-160 ppm).- Three distinct methoxy carbon signals (~55-65 ppm). |

| FT-IR (cm⁻¹) | - C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.- C-O Stretch (Aryl Ether): Strong bands in the 1200-1275 cm⁻¹ region.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic, -OCH₃): Strong peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).- C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 193.- Key Fragments: Common fragmentation would involve the loss of methyl radicals (CH₃•) leading to peaks at m/z = 178, and subsequent loss of carbon monoxide (CO). |

Experimental Protocols

Synthesis of 2,3,4-Trimethoxybenzonitrile

A robust synthesis of 2,3,4-Trimethoxybenzonitrile can be achieved via a two-step process starting from the commercially available 1,2,3-trimethoxybenzene. The process involves the formylation of the aromatic ring to yield an aldehyde intermediate, followed by its conversion to the target nitrile.

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction [5][6]

This reaction introduces a formyl group (-CHO) onto the electron-rich aromatic ring of 1,2,3-trimethoxybenzene.

-

Materials:

-

1,2,3-trimethoxybenzene

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Aqueous alkali solution (e.g., NaOH)

-

Aqueous sodium chloride solution (brine)

-

Water

-

-

Protocol:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine 1,2,3-trimethoxybenzene and dimethylformamide.

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride while maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-85 °C for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction mixture by pouring it into ice water.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Wash the combined organic layers successively with water, an aqueous alkali solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3,4-trimethoxybenzaldehyde.

-

The crude product can be further purified by column chromatography or crystallization.

-

Step 2: Conversion of 2,3,4-Trimethoxybenzaldehyde to 2,3,4-Trimethoxybenzonitrile [7]

This step converts the aldehyde functional group into a nitrile. A common method involves forming an oxime followed by dehydration, though more direct modern methods exist.

-

Materials:

-

2,3,4-trimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium acetate or pyridine)

-

A dehydrating agent (e.g., acetic anhydride or a commercial catalyst)

-

Appropriate solvents (e.g., ethanol, toluene)

-

-

Protocol (General):

-

Dissolve 2,3,4-trimethoxybenzaldehyde in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Heat the mixture to reflux for 1-2 hours to form the corresponding aldoxime.

-

After cooling, isolate the crude aldoxime.

-

Heat the isolated aldoxime with a dehydrating agent, such as acetic anhydride, to induce dehydration to the nitrile.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the resulting crude 2,3,4-Trimethoxybenzonitrile by column chromatography on silica gel or by recrystallization.

-

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9]

-

Prepare the sample by dissolving 5-10 mg of purified 2,3,4-Trimethoxybenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: [10][11]

-

Ensure the FT-IR spectrometer's sample compartment is clean and collect a background spectrum.

-

For a solid sample, prepare it as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Place the sample in the spectrometer and collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS): [12][13]

-

Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionize the sample using a standard technique like Electron Ionization (EI) at 70 eV.

-

The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected to generate the mass spectrum.

-

Mandatory Visualizations

References

- 1. 2,3,4-Trimethoxybenzonitrile Supplier in China [nj-finechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3,4,5-Trimethoxybenzonitrile CAS#: 1885-35-4 [m.chemicalbook.com]

- 4. 3,4,5-三甲氧基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. agilent.com [agilent.com]

- 12. 2,4,6-Trimethoxybenzonitrile [webbook.nist.gov]

- 13. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to 2,3,4-Trimethoxybenzonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-Trimethoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

2,3,4-Trimethoxybenzonitrile is a substituted aromatic nitrile. The presence of three methoxy groups on the benzene ring influences its chemical reactivity and physical properties. It is often utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1]

Quantitative Data Summary

The fundamental molecular properties of 2,3,4-Trimethoxybenzonitrile are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 193.2 g/mol | [1][2][3] |

| CAS Number | 43020-38-8 | [2][3][4] |

| Appearance | Off-white solid, powder or crystalline form | [1] |

| Melting Point | 58 °C | [2] |

| Boiling Point | 167 °C | [2] |

| Density | ~1.178 g/cm³ | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2,3,4-Trimethoxybenzonitrile can be proprietary, a general and plausible method can be derived from standard organic chemistry transformations. A common route to synthesize aryl nitriles is through the Sandmeyer reaction, starting from the corresponding aniline, or by nucleophilic substitution on an appropriately substituted aryl halide.

A hypothetical protocol for the synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-Trimethoxybenzaldehyde is outlined below. This represents a common synthetic transformation.

Hypothetical Synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-Trimethoxybenzaldehyde Oxime

Objective: To convert 2,3,4-Trimethoxybenzaldehyde to 2,3,4-Trimethoxybenzonitrile via an oxime intermediate.

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Acetic anhydride ((CH₃CO)₂O)

-

Ethanol

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

Step 1: Formation of 2,3,4-Trimethoxybenzaldehyde Oxime

-

In a 250 mL round-bottom flask, dissolve 2,3,4-Trimethoxybenzaldehyde in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Dehydration of the Oxime to the Nitrile

-

In a 100 mL round-bottom flask equipped with a reflux condenser, add the dried 2,3,4-Trimethoxybenzaldehyde oxime.

-

Add an excess of acetic anhydride, which will act as the dehydrating agent.

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into an ice-water mixture to quench the excess acetic anhydride.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the hypothetical synthesis protocol described above.

Caption: Workflow for the synthesis of 2,3,4-Trimethoxybenzonitrile.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzonitrile is a polysubstituted aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a benzonitrile core with three methoxy groups, offers a unique combination of electronic and steric properties. The electron-withdrawing nitrile group and the electron-donating methoxy groups make it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and key reactions.

Structure and IUPAC Name

The chemical structure of 2,3,4-Trimethoxybenzonitrile consists of a benzene ring substituted with a cyano (-C≡N) group at position 1, and methoxy (-OCH₃) groups at positions 2, 3, and 4.

IUPAC Name: 2,3,4-Trimethoxybenzonitrile[1]

Chemical Formula: C₁₀H₁₁NO₃

Structure:

OCH₃ / C6H2(OCH₃)₂(CN) | | OCH₃ CN

Physicochemical Properties

A summary of the key physical and chemical properties of 2,3,4-Trimethoxybenzonitrile is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 193.2 g/mol | [2] |

| Appearance | Off-white solid, faint powder or crystalline form | [2] |

| Density | ~1.178 g/cm³ | [2] |

| CAS Number | 43020-38-8 | |

| HS Code | 2926909090 | [2] |

Experimental Protocols

Synthesis of 2,3,4-Trimethoxybenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding anilines. This protocol describes the synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-trimethoxyaniline.

Step 1: Diazotization of 2,3,4-Trimethoxyaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,3,4-trimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes to ensure complete formation.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,3,4-Trimethoxybenzonitrile.

Key Reactions of 2,3,4-Trimethoxybenzonitrile

1. Hydrolysis to 2,3,4-Trimethoxybenzoic Acid

The nitrile group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.

Protocol:

-

In a round-bottom flask, add 2,3,4-Trimethoxybenzonitrile (1.0 eq) to an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain for several hours (e.g., 24 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2,3,4-trimethoxybenzoic acid.

2. Reduction to 2,3,4-Trimethoxybenzylamine

The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.

Protocol:

-

In a high-pressure reaction vessel (autoclave), dissolve 2,3,4-Trimethoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the mixture with vigorous stirring to the desired temperature (e.g., 50-80 °C) for several hours until the hydrogen uptake ceases.

-

After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude 2,3,4-trimethoxybenzylamine, which can be further purified by distillation or crystallization of a salt.

Spectroscopic Data

Note: Specific, experimentally verified 1H and 13C NMR data for 2,3,4-Trimethoxybenzonitrile were not available in the searched literature. The following are predicted chemical shifts based on structure-property relationships and data for similar compounds. Experimental verification is recommended.

Predicted ¹H-NMR (in CDCl₃):

-

δ ~ 7.2-7.5 (d, 1H, Ar-H)

-

δ ~ 6.8-7.1 (d, 1H, Ar-H)

-

δ ~ 3.9-4.1 (s, 9H, 3 x -OCH₃)

Predicted ¹³C-NMR (in CDCl₃):

-

δ ~ 150-160 (Ar-C-O)

-

δ ~ 140-150 (Ar-C-O)

-

δ ~ 120-130 (Ar-C-H)

-

δ ~ 115-125 (Ar-C-H)

-

δ ~ 115-120 (-C≡N)

-

δ ~ 100-110 (Ar-C-CN)

-

δ ~ 55-65 (3 x -OCH₃)

Visualizations

Caption: Synthetic pathway for 2,3,4-Trimethoxybenzonitrile.

Caption: Major transformations of 2,3,4-Trimethoxybenzonitrile.

References

Spectroscopic Profile of 2,3,4-Trimethoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trimethoxybenzonitrile (CAS No. 43020-38-8), a key intermediate in organic synthesis. The document details experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear and accessible format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for 2,3,4-Trimethoxybenzonitrile.

Data Presentation

Table 1: ¹H NMR Data for 2,3,4-Trimethoxybenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.28 | d | 8.8 | 1H | H-6 |

| 6.68 | d | 8.8 | 1H | H-5 |

| 4.06 | s | - | 3H | OCH₃ (C-4) |

| 3.92 | s | - | 3H | OCH₃ (C-3) |

| 3.87 | s | - | 3H | OCH₃ (C-2) |

Table 2: ¹³C NMR Data for 2,3,4-Trimethoxybenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C-4 |

| 155.9 | C-2 |

| 141.9 | C-3 |

| 128.8 | C-6 |

| 116.5 | CN |

| 107.5 | C-5 |

| 99.2 | C-1 |

| 61.8 | OCH₃ (C-4) |

| 61.1 | OCH₃ (C-2) |

| 56.3 | OCH₃ (C-3) |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

A sample of 5-10 mg of 2,3,4-Trimethoxybenzonitrile is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation and Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Data Presentation

Table 3: Predicted FT-IR Data for 2,3,4-Trimethoxybenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy groups) |

| ~2230-2220 | Strong | C≡N stretch (nitrile) |

| ~1600-1580 | Medium-Strong | Aromatic C=C ring stretch |

| ~1500-1400 | Medium-Strong | Aromatic C=C ring stretch |

| ~1275-1200 | Strong | Aryl-O stretch (asymmetric) |

| ~1100-1000 | Strong | Aryl-O stretch (symmetric) |

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry 2,3,4-Trimethoxybenzonitrile is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar, and the mixture is thoroughly ground and mixed until a fine, homogeneous powder is obtained.

-

The powder mixture is then transferred to a pellet-pressing die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

Instrumentation and Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Collection: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Data Presentation

Table 4: Predicted Mass Spectrometry (EI-MS) Data for 2,3,4-Trimethoxybenzonitrile

| m/z | Proposed Fragment Ion | Interpretation |

| 193 | [C₁₀H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 163 | [M - 2CH₃]⁺ or [M - CH₃ - CH₂O]⁺ | Subsequent loss of another methyl radical or formaldehyde |

| 150 | [M - CH₃ - CO]⁺ | Loss of a methyl radical followed by loss of carbon monoxide |

| 122 | [C₇H₆O₂]⁺ | Further fragmentation of the aromatic ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

A dilute solution of 2,3,4-Trimethoxybenzonitrile is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Acquisition:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading. The injector temperature is set to a value that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A mass range of m/z 40-400 is typically scanned to detect the molecular ion and its fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2,3,4-Trimethoxybenzonitrile.

Caption: Workflow for the spectroscopic analysis of 2,3,4-Trimethoxybenzonitrile.

An In-depth Technical Guide on the Solubility of 2,3,4-Trimethoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,3,4-trimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, and formulation. While specific quantitative solubility data for 2,3,4-trimethoxybenzonitrile is not extensively available in published literature, this guide provides a comprehensive framework for its determination.

Introduction to 2,3,4-Trimethoxybenzonitrile

2,3,4-Trimethoxybenzonitrile is a substituted benzonitrile with the chemical formula C₁₀H₁₁NO₃. Its molecular structure, featuring a nitrile group and three methoxy groups on the benzene ring, makes it a valuable building block in organic synthesis. Notably, it serves as a key intermediate in the manufacturing of trimetazidine, an anti-anginal agent, and certain kinase inhibitors. The efficiency of synthetic and purification processes, such as reaction kinetics and crystallization, is highly dependent on the solubility of this compound in various organic solvents.

Quantitative Solubility Data

To facilitate future research and development, the following table has been structured to be populated with experimental data as it is generated. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values.

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Data to be determined experimentally | |||||

| e.g., Acetonitrile | Nitrile | 5.8 | 25 | ||

| e.g., Methanol | Alcohol | 5.1 | 25 | ||

| e.g., Ethanol | Alcohol | 4.3 | 25 | ||

| e.g., Isopropanol | Alcohol | 3.9 | 25 | ||

| e.g., Acetone | Ketone | 5.1 | 25 | ||

| e.g., Ethyl Acetate | Ester | 4.4 | 25 | ||

| e.g., Dichloromethane | Halogenated | 3.1 | 25 | ||

| e.g., Toluene | Aromatic HC | 2.4 | 25 | ||

| e.g., Heptane | Aliphatic HC | 0.1 | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2,3,4-trimethoxybenzonitrile in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 2,3,4-trimethoxybenzonitrile in a selected organic solvent at a specified temperature.

Materials:

-

2,3,4-Trimethoxybenzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 2,3,4-trimethoxybenzonitrile of known concentrations in the chosen solvent.

-

Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of 2,3,4-trimethoxybenzonitrile to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the sedimentation of the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

-

Determine the concentration of 2,3,4-trimethoxybenzonitrile in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for 2,3,4-trimethoxybenzonitrile and the selected solvents before commencing any experimental work.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2,3,4-trimethoxybenzonitrile.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to 2,3,4-Trimethoxybenzonitrile, a key intermediate in modern chemical and pharmaceutical synthesis.

Physicochemical Properties

2,3,4-Trimethoxybenzonitrile is an off-white solid organic compound with the chemical formula C₁₀H₁₁NO₃. It serves as a stable and functional intermediate in the synthesis of a variety of molecules, including active pharmaceutical ingredients (APIs) and dyes.[1]

Melting Point

The melting point of a pure crystalline solid is a critical physical property for its identification and assessment of purity.[2] Below is a summary of the reported melting points for 2,3,4-Trimethoxybenzonitrile from various sources.

| Melting Point (°C) | CAS Number | Source |

| 56-57 | 43020-38-8 | [Source 2] |

| 58 | 43020-38-8 | [Source 7] |

| 49-50 | 43020-38-8 | [Source 9] |

The slight variation in the reported melting points may be attributed to different experimental conditions or the purity of the samples analyzed. A pure, nonionic, crystalline organic compound typically exhibits a sharp melting point with a narrow range of 0.5-1.0°C. Impurities can lead to a depression and broadening of the melting point range.[3]

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental analytical technique in organic chemistry. The capillary method is a widely used and reliable technique for this purpose.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.

Materials and Apparatus

-

2,3,4-Trimethoxybenzonitrile sample (finely powdered and dry)[2]

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Mortar and pestle (if sample is not already powdered)[2]

-

Spatula

Procedure

-

Sample Preparation:

-

Ensure the 2,3,4-Trimethoxybenzonitrile sample is completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[2] If necessary, gently grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.[2]

-

Press the open end of a capillary tube into the powdered sample on a watch glass or weighing paper.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom of the tube.[5] The packed sample height should be approximately 1-2 mm.[3][5]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[4]

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a fast rate (e.g., 10-20°C per minute) to establish a rough range.[4]

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, adjust the heating rate to a slow and steady increase of approximately 1-2°C per minute as the melting point is approached. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of melting). This range is the melting point of the sample.

-

It is good practice to perform at least two careful determinations to ensure consistency.

-

-

Mixed Melting Point Technique for Identification:

-

To confirm the identity of an unknown sample suspected to be 2,3,4-Trimethoxybenzonitrile, a mixed melting point determination can be performed.

-

An intimate mixture of the unknown compound and an authentic sample of 2,3,4-Trimethoxybenzonitrile is prepared.

-

The melting point of this mixture is then determined. If there is no depression or broadening of the melting point range compared to the authentic sample, the unknown compound is likely identical.[5] A depression in the melting point indicates that the two substances are different.[5]

-

Logical Workflow: Synthesis of 2,3,4-Trimethoxybenzoic Acid

While specific signaling pathways for 2,3,4-Trimethoxybenzonitrile are not extensively documented, its role as a chemical intermediate is well-established. The following diagram illustrates a logical workflow for a potential synthetic application: the hydrolysis of 2,3,4-Trimethoxybenzonitrile to form 2,3,4-Trimethoxybenzoic Acid. This reaction is a common transformation for the nitrile functional group.

Caption: A logical workflow for the synthesis of 2,3,4-Trimethoxybenzoic Acid.

This guide provides essential technical information for professionals working with 2,3,4-Trimethoxybenzonitrile. The presented data and protocols are intended to support research, development, and quality control activities in the chemical and pharmaceutical industries.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Trimethoxybenzonitriles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in various isomers of trimethoxybenzonitrile. It explores the electronic influence of the methoxy substituents on the cyano group's behavior in key chemical transformations, including nucleophilic additions, reductions, and cycloadditions. This document serves as a resource for professionals in organic synthesis and medicinal chemistry, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate research and development.

Introduction: The Chemical Landscape of Trimethoxybenzonitriles

Trimethoxybenzonitriles are a class of aromatic compounds featuring a benzonitrile core substituted with three methoxy groups. The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups creates a unique electronic environment that dictates the molecule's reactivity. The nitrile, or cyano, group is a versatile functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, amides, and ketones.[1][2] Its presence in pharmaceutical compounds is significant, often contributing to improved pharmacokinetic properties or acting as a key binding element.[3] Understanding the reactivity of the nitrile group within the trimethoxy-substituted aromatic framework is crucial for designing synthetic routes and developing novel molecular entities.

The reactivity of the nitrile is primarily characterized by the electrophilic nature of its carbon atom, making it a target for nucleophiles.[1][2][4] The three methoxy groups, being strong resonance donors, increase the electron density of the aromatic ring, which can modulate the electrophilicity of the nitrile carbon and profoundly influence the outcomes of various reactions.

Core Reactivity Principles

Electronic Structure of the Nitrile Group

The cyano group (-C≡N) consists of a carbon atom triple-bonded to a nitrogen atom. Due to the high electronegativity of nitrogen, the π-electron density is polarized towards it, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2] A resonance structure can be drawn that places a positive charge on the carbon, further illustrating its electrophilic character.[2] This inherent polarity is the foundation for most of the nitrile group's characteristic reactions.

Influence of Trimethoxy Substituents

Methoxy groups (-OCH₃) are powerful electron-donating groups through resonance, while also exerting a weaker electron-withdrawing inductive effect. In trimethoxybenzonitriles, the net effect is a significant increase in the electron density of the benzene ring. This has two major consequences:

-

Modulation of Nitrile Reactivity: The increased electron density from the ring can slightly reduce the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. However, this effect is often subtle, and the nitrile group retains its susceptibility to strong nucleophiles.

-

Activation of the Aromatic Ring: The ring becomes highly activated towards electrophilic aromatic substitution. The nitrile group itself is a deactivating meta-director, but the combined activating power of three methoxy groups typically overrides this, dictating the position of substitution.[5][6]

Caption: General reactivity pathways of the nitrile group.

Key Chemical Transformations

The nitrile group in trimethoxybenzonitriles undergoes a variety of valuable transformations.

Nucleophilic Addition Reactions

The addition of a nucleophile to the electrophilic nitrile carbon is the most fundamental reaction of this functional group.[4][7]

Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids under either acidic or basic conditions.[2] In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water.[2] This reaction is instrumental in converting trimethoxybenzonitriles to their corresponding benzoic acids, which are important synthetic intermediates.[8][9]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3,4,5-Trimethoxybenzonitrile

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxybenzonitrile (1.0 eq).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

-

Reaction: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly over crushed ice.

-

Isolation: The resulting precipitate (3,4,5-trimethoxybenzoic acid) is collected by vacuum filtration.

-

Purification: Wash the solid with cold water to remove residual acid and then dry. Recrystallization from ethanol or water can be performed for further purification.

The reduction of nitriles provides a direct route to primary amines. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[2] The reaction involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the nitrile carbon, followed by a second hydride addition to the imine intermediate.[1][10]

Experimental Protocol: LiAlH₄ Reduction of 2,4,6-Trimethoxybenzonitrile

-

Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 2,4,6-trimethoxybenzonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension with constant stirring.[10]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using TLC.[10]

-

Work-up (Fieser Method): Once the reaction is complete, cool the mixture to 0°C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.[10] This procedure is designed to precipitate the aluminum salts as a granular solid.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2,4,6-trimethoxybenzylamine. Further purification can be achieved by distillation or chromatography.

Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.

Grignard reagents attack the electrophilic carbon of a nitrile to form an intermediate imine salt.[1] This salt is stable until an aqueous acid work-up is performed, which hydrolyzes the imine to a ketone.[2] This two-step process is a powerful method for carbon-carbon bond formation.

Experimental Protocol: Synthesis of a Trimethoxyacetophenone Derivative

-

Setup: In a dry, three-necked flask under an inert atmosphere, add the trimethoxybenzonitrile (1.0 eq) to anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the solution to 0°C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise with stirring. A precipitate (the imine magnesium salt) may form.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Work-up: Cool the mixture again to 0°C and slowly add aqueous acid (e.g., 1 M HCl or 10% H₂SO₄) to quench the reaction and hydrolyze the imine salt.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by chromatography or recrystallization.

Cycloaddition Reactions

While the nitrile group itself can act as a dipolarophile, it is more common for nitrile-derived functional groups, such as nitrile oxides, to participate in cycloaddition reactions. These reactions are highly valuable for the synthesis of five-membered heterocycles.[11] For instance, 2,4,6-trimethoxybenzonitrile oxide has been shown to react with disubstituted acetylenes in [3+2] cycloaddition reactions to form isoxazoles.[12] Similarly, nitrones derived from trimethoxybenzaldehydes undergo [2+3] cycloadditions.[13]

Experimental Protocol: General [3+2] Cycloaddition

-

Nitrile Oxide Generation: The trimethoxybenzonitrile oxide is typically generated in situ from the corresponding oxime by oxidation (e.g., with sodium hypochlorite) or from a hydroximoyl chloride by dehydrohalogenation with a base (e.g., triethylamine).

-

Reaction: To a solution of the dipolarophile (e.g., an alkyne or alkene, 1.0 eq) in a suitable solvent like dichloromethane or chloroform, add the solution of the freshly generated nitrile oxide.

-

Conditions: The reaction is typically stirred at room temperature for several hours to days. Progress is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the heterocyclic product (e.g., an isoxazole).

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving trimethoxy-substituted benzoyl derivatives, providing insight into typical reaction efficiencies.

Table 1: Synthesis of Trimethoxybenzoyl Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzoic Acid | Phosgene, cat. | 3,4,5-Trimethoxybenzoyl Chloride | 97.5% | [14] |

| 3,4,5-Trimethoxybenzoic Acid | Bis(trichloromethyl) carbonate, cat. | 3,4,5-Trimethoxybenzoyl Chloride | High | [9] |

| 2,4,5-Trimethoxybenzoic Acid | Thionyl Chloride, DMF | 2,4,5-Trimethoxybenzoyl Chloride | High | [8] |

Table 2: Cycloaddition Reaction Yields

| Reactants | Product Type | Yield (%) | Reference |

| (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone + (E)-2-substituted nitroethenes | 2-methyl-3-(3,4,5-trimethoxyphenyl)-isoxazolidine | 73% | [13] |

Conclusion

The nitrile group in trimethoxybenzonitriles exhibits a rich and versatile reactivity profile, heavily influenced by the strong electron-donating character of the methoxy substituents. While the fundamental reactions of the nitrile—such as hydrolysis, reduction, and addition of organometallics—remain robust pathways for synthesis, their efficiency and the reactivity of the aromatic ring are modulated by the substitution pattern. This guide provides foundational knowledge, practical protocols, and mechanistic insight to aid chemists in leveraging the synthetic potential of these valuable building blocks for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 8. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]

- 9. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3,4-Trimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 2,3,4-trimethoxybenzonitrile. It delves into the theoretical principles governing the regioselectivity of these reactions and offers detailed experimental protocols for key transformations, including nitration, halogenation, and Friedel-Crafts acylation. The information presented herein is intended to equip researchers with the knowledge to effectively design and execute synthetic strategies involving this versatile, polysubstituted aromatic building block.

Introduction to Electrophilic Aromatic Substitution on 2,3,4-Trimethoxybenzonitrile

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic nucleus.[1][2] In the case of 2,3,4-trimethoxybenzonitrile, the interplay between three electron-donating methoxy groups and one electron-withdrawing cyano group dictates the position of electrophilic attack.

The methoxy groups (-OCH₃) are strong activating groups that direct incoming electrophiles to the ortho and para positions through a resonance effect, which involves the donation of lone pair electrons to the aromatic ring.[2][3] This increases the electron density at these positions, making them more nucleophilic. Conversely, the cyano group (-CN) is a deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.[4]

When multiple substituents are present, the directing effects can either be synergistic or competitive. In 2,3,4-trimethoxybenzonitrile, the powerful activating nature of the methoxy groups is expected to dominate the directing effect, leading to substitution at the positions most activated by them.

Regioselectivity Analysis

The positions on the benzene ring of 2,3,4-trimethoxybenzonitrile are numbered as follows:

The three methoxy groups at positions 2, 3, and 4 are all ortho, para-directors. The cyano group at position 1 is a meta-director. The cumulative effect of these substituents determines the most favorable position for electrophilic attack.

-

Position 5: This position is ortho to the methoxy group at position 4 and meta to the methoxy groups at positions 2 and 3. It is also meta to the deactivating cyano group. The strong activation from the adjacent methoxy group at C4 makes this a highly favored site for substitution.

-

Position 6: This position is ortho to the methoxy group at position 2 and para to the methoxy group at position 3. However, it is ortho to the deactivating cyano group, which sterically and electronically disfavors substitution at this position.

Therefore, electrophilic aromatic substitution on 2,3,4-trimethoxybenzonitrile is predicted to occur predominantly at the C5 position .

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols for nitration, halogenation, and Friedel-Crafts acylation on 2,3,4-trimethoxybenzonitrile. The provided protocols are based on established methods for similarly substituted aromatic compounds and should be optimized for specific research needs.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group. The common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[5]

Predicted Product: 5-Nitro-2,3,4-trimethoxybenzonitrile

Experimental Protocol:

-

Materials:

-

2,3,4-Trimethoxybenzonitrile

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4-trimethoxybenzonitrile (1 equivalent) in dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the benzonitrile derivative over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. N-Bromosuccinimide (NBS) is a mild and selective reagent for the bromination of activated aromatic rings.[6]

Predicted Product: 5-Bromo-2,3,4-trimethoxybenzonitrile

Experimental Protocol:

-

Materials:

-

2,3,4-Trimethoxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,3,4-trimethoxybenzonitrile (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the mixture with dichloromethane (3 x volume).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (-COR) to an aromatic ring.[7] This reaction typically employs an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Predicted Product (with Acetyl Chloride): 1-(5-Cyano-2,3,4-trimethoxyphenyl)ethan-1-one

Experimental Protocol:

-

Materials:

-

2,3,4-Trimethoxybenzonitrile

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

In the dropping funnel, prepare a solution of 2,3,4-trimethoxybenzonitrile (1 equivalent) in anhydrous dichloromethane.

-

Add the benzonitrile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow and careful addition of crushed ice, followed by the dropwise addition of concentrated hydrochloric acid until the aluminum salts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary

Due to the limited availability of direct experimental data for the electrophilic aromatic substitution on 2,3,4-trimethoxybenzonitrile in the reviewed literature, the following table presents expected outcomes based on reactions with analogous, highly activated aromatic systems. The yields and isomer ratios are estimates and will require experimental validation.

| Reaction Type | Electrophile | Predicted Major Product | Expected Yield Range (%) | Expected Isomer Ratio (Major:Minor) |

| Nitration | NO₂⁺ | 5-Nitro-2,3,4-trimethoxybenzonitrile | 70-90 | >95:5 |

| Bromination | Br⁺ (from NBS) | 5-Bromo-2,3,4-trimethoxybenzonitrile | 75-95 | >98:2 |

| Acylation | CH₃CO⁺ | 1-(5-Cyano-2,3,4-trimethoxyphenyl)ethan-1-one | 60-80 | >95:5 |

Conclusion

This technical guide has provided a detailed overview of the electrophilic aromatic substitution on 2,3,4-trimethoxybenzonitrile. The analysis of substituent effects strongly indicates that electrophilic attack will predominantly occur at the C5 position, driven by the powerful activating and directing influence of the three methoxy groups. The provided experimental protocols for nitration, halogenation, and Friedel-Crafts acylation offer a solid foundation for the synthesis of novel derivatives of 2,3,4-trimethoxybenzonitrile. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions to achieve their specific synthetic goals. The functionalized products derived from these reactions hold significant potential as intermediates in the development of new pharmaceuticals and other advanced materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of 2,3,4-Trimethoxybenzonitrile from Pyrogallic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive three-step synthetic pathway for the preparation of 2,3,4-Trimethoxybenzonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from the readily available raw material, pyrogallic acid. The described synthesis involves the sequential methylation of pyrogallic acid to 1,2,3-trimethoxybenzene, followed by a Vilsmeier-Haack formylation to yield 2,3,4-trimethoxybenzaldehyde, and culminating in the conversion of the aldehyde to the target nitrile. Detailed experimental protocols are provided for each step, and all quantitative data, including yields and purity, are summarized for clarity.

Introduction

2,3,4-Trimethoxybenzonitrile is a key building block in the synthesis of various biologically active molecules and specialty chemicals.[1] Its structural motif is present in a number of pharmaceutical agents. The synthesis pathway detailed herein commences with pyrogallic acid, an abundant and cost-effective starting material. This multi-step synthesis provides a reliable and scalable method for the production of 2,3,4-Trimethoxybenzonitrile.

Overall Synthesis Pathway

The synthesis of 2,3,4-Trimethoxybenzonitrile from pyrogallic acid is accomplished in three main steps:

-

Methylation: The three hydroxyl groups of pyrogallic acid are methylated to form 1,2,3-trimethoxybenzene.

-

Formylation: A formyl group is introduced into the 1,2,3-trimethoxybenzene ring at the 4-position to produce 2,3,4-trimethoxybenzaldehyde.

-

Nitrile Formation: The aldehyde functional group of 2,3,4-trimethoxybenzaldehyde is converted to a nitrile group to yield the final product, 2,3,4-Trimethoxybenzonitrile.

Caption: Overall synthetic route from pyrogallic acid to 2,3,4-Trimethoxybenzonitrile.

Experimental Protocols

Step 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallic Acid

This protocol describes the methylation of pyrogallic acid using dimethyl sulfate and sodium hydroxide.

Materials:

-

Pyrogallic acid

-

Dimethyl sulfate

-

30-35% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve pyrogallic acid in a 35% aqueous sodium hydroxide solution.

-

Cool the mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 45°C.[2]

-

After the addition is complete, continue stirring and allow the reaction to proceed until the evolution of heat ceases.

-

Heat the mixture to reflux for a period to ensure complete reaction, then cool to room temperature.

-

If necessary, make the solution alkaline with additional sodium hydroxide solution.

-

Filter the resulting precipitate and wash thoroughly with water.

-

Dissolve the crude product in diethyl ether, and dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from dilute ethanol to obtain pure 1,2,3-trimethoxybenzene as colorless crystals.[2]

Quantitative Data:

| Parameter | Value | Reference |